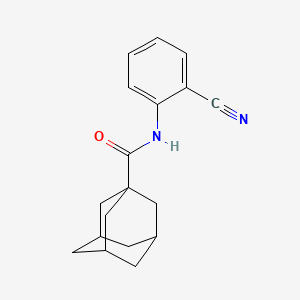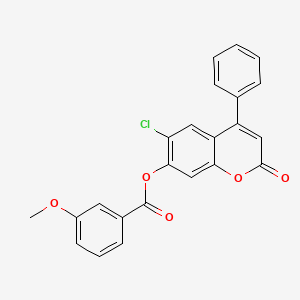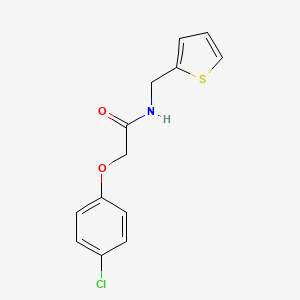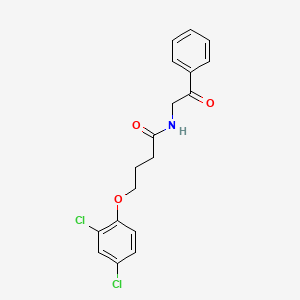
N-(2-cyanophenyl)-1-adamantanecarboxamide
Vue d'ensemble
Description
N-(2-cyanophenyl)-1-adamantanecarboxamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of adamantane derivatives, which are known for their unique pharmacological properties.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the most promising applications of N-(2-cyanophenyl)-1-adamantanecarboxamide is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. N-(2-cyanophenyl)-1-adamantanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(2-cyanophenyl)-1-adamantanecarboxamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. N-(2-cyanophenyl)-1-adamantanecarboxamide has been shown to modulate the activity of ion channels, such as the TRPV1 channel, which is involved in pain perception. N-(2-cyanophenyl)-1-adamantanecarboxamide has also been shown to activate the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects in the body. N-(2-cyanophenyl)-1-adamantanecarboxamide has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. N-(2-cyanophenyl)-1-adamantanecarboxamide has also been shown to reduce pain perception and improve mood in animal models. Additionally, N-(2-cyanophenyl)-1-adamantanecarboxamide has been shown to have anti-cancer effects by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyanophenyl)-1-adamantanecarboxamide in lab experiments is its high purity and stability. N-(2-cyanophenyl)-1-adamantanecarboxamide has been synthesized to yield high purity and high yield, which makes it a reliable compound for research purposes. However, one limitation of using N-(2-cyanophenyl)-1-adamantanecarboxamide in lab experiments is its limited solubility in water. N-(2-cyanophenyl)-1-adamantanecarboxamide is more soluble in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-cyanophenyl)-1-adamantanecarboxamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in pain management, as it has been shown to reduce pain perception in animal models. Additionally, further research is needed to understand the mechanism of action of N-(2-cyanophenyl)-1-adamantanecarboxamide and to identify its molecular targets in the body.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-11-15-3-1-2-4-16(15)20-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJUPDDNTVQZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4537431.png)
![methyl 4-ethyl-2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4537436.png)
![N-(4-methoxybenzyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4537455.png)




![2-[(2-butyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4537486.png)
![4-[(cyclopentylamino)methyl]benzoic acid hydrochloride](/img/structure/B4537487.png)
![3-methyl-5-oxo-5-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}pentanoic acid](/img/structure/B4537494.png)
![ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-furyl]benzoate](/img/structure/B4537509.png)
![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4537527.png)
![[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4537535.png)
![7-[4-(4-methoxyphenyl)-1-piperazinyl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4537540.png)